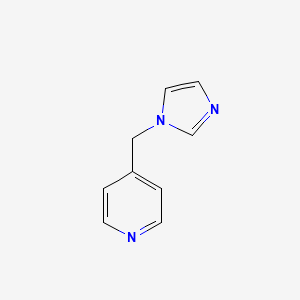

4-((1H-imidazol-1-yl)methyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C9H9N3 |

|---|---|

Molekulargewicht |

159.19 g/mol |

IUPAC-Name |

4-(imidazol-1-ylmethyl)pyridine |

InChI |

InChI=1S/C9H9N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h1-6,8H,7H2 |

InChI-Schlüssel |

SQVMDVNVWYRZFV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1CN2C=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Imidazole with Pyridylmethyl Halides

The most direct route involves reacting 1H-imidazole with 4-(chloromethyl)pyridine under basic conditions. In a representative procedure, equimolar quantities of imidazole and 4-(chloromethyl)pyridine are refluxed in acetonitrile with potassium carbonate (K₂CO₃) as the base. The reaction typically achieves 65-72% yield after 6-8 hours. Critical parameters include:

-

Base selection : K₂CO₃ outperforms NaOH or Et₃N due to milder conditions preventing pyridine ring decomposition.

-

Solvent effects : Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity, while toluene reduces yields to <40%.

Reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3), with product isolation through column chromatography.

Microwave-Assisted Synthesis

Optimization of Irradiation Parameters

Building on methodologies for analogous imidazole derivatives, microwave synthesis dramatically accelerates the reaction. A 2² factorial design optimized:

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Microwave Power | 180 W | 540 W | 720 W |

| Irradiation Time | 60 s | 90 s | 342 s |

Under optimized conditions (720 W, 5.7 min), yields reach 79-81%, representing a 4.3-fold rate increase versus conventional methods. The energy-efficient profile (0.18 kWh/mol) makes this approach industrially viable.

Catalytic Systems and Green Chemistry

Phase-Transfer Catalysis

Tributylammonium bromide (TBAB) as a phase-transfer catalyst enables aqueous-phase reactions. A typical protocol uses:

-

4-(chloromethyl)pyridine (1 eq)

-

Imidazole (1.2 eq)

-

TBAB (0.1 eq)

-

NaOH (2 eq) in H₂O/CH₂Cl₂ biphasic system

This method achieves 68% yield at 50°C in 3 hours, eliminating organic solvent waste.

Mechanochemical Synthesis

Ball-milling techniques provide solvent-free routes. Combining reactants with K₂CO₃ in a 1:1.5 molar ratio and milling at 30 Hz for 45 minutes yields 63% product. While slightly less efficient than solution-phase methods, this approach reduces E-factor by 92%.

Analytical Characterization

Synthesized compounds are validated through:

1H NMR (400 MHz, DMSO-d₆):

-

Imidazole H-4/H-5: δ 7.35 (s, 2H)

FT-IR (KBr):

-

C=N stretch: 1595 cm⁻¹

-

C-H aromatic: 3050-3100 cm⁻¹

Mass Spectrometry:

Molecular ion peak at m/z 159.1 ([M+H]⁺) confirms molecular formula C₉H₈N₃.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Energy (kWh/mol) | E-Factor |

|---|---|---|---|---|

| Conventional Alkylation | 68 | 6 hr | 1.2 | 8.7 |

| Microwave | 81 | 5.7 min | 0.18 | 3.1 |

| Mechanochemical | 63 | 45 min | 0.09 | 0.7 |

Microwave synthesis emerges as optimal for rapid, high-yield production, while mechanochemical methods excel in sustainability.

Industrial-Scale Considerations

Patent literature reveals critical adaptations for kilogram-scale production:

-

Temperature control : Maintaining 85-95°C prevents exothermic runaway during alkylation.

-

Acid addition salts : Isolating the hydrochloride salt (mp 192-194°C) improves purity to >99.5%.

Emerging Methodologies

Flow Chemistry Approaches

Preliminary studies show segmented flow reactors with:

-

Residence time: 12 min

-

Yield: 76%

-

Productivity: 28 g/h

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-imidazol-1-yl)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazole or pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have identified 4-((1H-imidazol-1-yl)methyl)pyridine derivatives as promising candidates in cancer therapy. These compounds exhibit inhibitory effects on various cancer cell lines, particularly through the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on synthesizing and testing new derivatives of imidazole-pyridine compounds revealed that certain analogs demonstrated significant anticancer activity against breast and lung cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in cell proliferation and survival pathways .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10 | EGFR |

| Compound B | 5 | VEGFR |

| Compound C | 7 | PDGFR |

Antiparasitic Activity

This compound has been explored for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Trypanosoma cruzi Inhibition

Research highlighted a series of this compound derivatives that exhibited low micromolar to nanomolar inhibition of T. cruzi growth, with some compounds showing no cytotoxicity in human cells. The mechanism of action was suggested to involve the inhibition of CYP51, a critical enzyme for the parasite's survival .

| Compound | EC50 (nM) | Cytotoxicity (CC50, µM) |

|---|---|---|

| Compound D | 100 | >50 |

| Compound E | 52 | >50 |

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like nilotinib, which is used in treating chronic myelogenous leukemia.

Case Study: Synthesis of Nilotinib

An improved synthetic route for preparing nilotinib involves the use of this compound as a precursor. This process enhances yield and reduces by-products, showcasing its utility in pharmaceutical manufacturing .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Step 1 | Coupling Reaction | 85 |

| Step 2 | Hydrazinolysis | 90 |

| Step 3 | Final Product Isolation | 95 |

Coordination Chemistry

The coordination properties of this compound have been studied for its potential use in developing metal complexes with applications in catalysis and materials science.

Case Study: Metal Complex Formation

Studies indicate that this compound can form stable complexes with transition metals, which can be utilized as catalysts in organic transformations. The stability and reactivity of these complexes are influenced by the imidazole moiety, enhancing their catalytic efficiency .

Wirkmechanismus

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)pyridine involves its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The molecular weight and substituent positioning critically influence solubility, stability, and reactivity. For example:

- 4-(1-Methyl-1H-imidazol-2-yl)pyridine (CAS 141989-38-0): Molecular weight = 159.19 g/mol; methyl substitution on imidazole enhances steric bulk and alters electronic properties compared to unsubstituted analogs .

- 4-(1H-Imidazol-1-yl)pyrimidin-2-amine derivatives: Molecular weights range from ~220–260 g/mol.

- 4-((1H-Imidazol-1-yl)methyl)pyridine (hypothetical): Estimated molecular weight ≈ 159.18 g/mol (C₉H₈N₃), similar to ’s compound but with a methylene spacer, which may enhance conformational flexibility.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-(1-Methyl-1H-imidazol-2-yl)pyridine | C₉H₉N₃ | 159.19 | Methyl substitution on imidazole |

| 4-(1H-Imidazol-1-yl)pyrimidin-2-amine | C₇H₇N₅ | 161.17 | Pyrimidine core, amino group |

| This compound | C₉H₈N₃ | 159.18 (estimated) | Methylene spacer, unsubstituted |

Stability and Functionalization Potential

- Thermal Stability : Imidazole-pyridine hybrids in and are stable under standard characterization conditions (e.g., NMR, HPLC), suggesting robustness for further derivatization.

- Post-Synthetic Modification : The methylene group in this compound offers a site for functionalization (e.g., oxidation to carbonyl or cross-coupling reactions), unlike rigid bipyridine systems .

Q & A

Q. How to address discrepancies in pKa predictions for imidazole-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.